(1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol is an organic compound characterized by its amino and hydroxyl functional groups attached to a phenyl ring substituted with chlorine atoms. This compound is of interest in various fields, including medicinal chemistry and organic synthesis. It is classified as a secondary amine and an alcohol, with potential applications in drug development and chemical research.
(1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol falls under the category of amino alcohols due to the presence of both an amino group (-NH2) and a hydroxyl group (-OH). Its structural features classify it as a halogenated aromatic compound because of the dichlorophenyl moiety.
The synthesis of (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of 3,4-dichlorobenzaldehyde using nitromethane to form an intermediate nitro compound, which is subsequently reduced to yield the target amino alcohol.
The molecular structure of (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol consists of:
(1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity.
The mechanism of action for (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol involves its interaction with biological targets such as enzymes or receptors. The compound may modulate the activity of certain proteins by binding to their active sites or allosteric sites, leading to various biological effects. Research into its specific pathways is ongoing, particularly in relation to its potential therapeutic applications.
Relevant data can be derived from chemical databases that provide insights into its hazard classification and safety measures .
(1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol has several scientific uses:
Research continues into its efficacy and safety for various applications within medicinal chemistry and related fields.
The stereoselective synthesis of this chiral β-amino alcohol primarily exploits the enantioselective reduction of the corresponding prochiral ketone precursor, 2-amino-1-(3,4-dichlorophenyl)ethan-1-one. Two principal biocatalytic strategies have been optimized for high enantiomeric excess (e.e.):
Table 1: Biocatalytic Reduction Approaches for (1S)-Enantiomer Synthesis
Biocatalyst Type | Specific Example | Reduction Efficiency | e.e. (%) | Key Advantages |
---|---|---|---|---|
Microbial Whole Cells | Hansenula polymorpha SC 13845 | >60% Yield | >97% | Self-sufficient cofactor regeneration |
Candida maltosa SC 16112 | >60% Yield | >97% | Tolerates moderate substrate loading | |
Recombinant Enzymes | (R)-Reductase (RHBR) in E. coli | 99% Yield | 99.9% | High specific activity; Scalable (>50 g/L) |
Glucose-6-phosphate dehydrogenase | Efficient NADPH recycle | - | Enables economical cofactor recycling |
While biocatalysis excels in selectivity, transition metal-catalyzed asymmetric hydrogenation offers a complementary chemical approach, particularly valuable for racemic mixtures or intermediates:
Table 2: Asymmetric Hydrogenation Conditions for Enantiomeric Enrichment
Catalyst System | Key Modifiers/Additives | Solvent | Pressure (H₂) | Key Outcome |
---|---|---|---|---|
PtO₂ (Adams catalyst) | Cinchonidine | Methanol/AcOH | 50-100 psi | Moderate to High e.e. (S-configuration favored) |
Pd/C | Tartaric Acid / Cinchona Alkaloid | Ethanol/Isopropanol | 30-60 psi | Variable e.e.; Risk of dechlorination |
[Ru((R)-BINAP)Cl₂]₂ | None (Chiral Ligand) | DCM/MeOH | 500-1000 psi | High e.e. (>90%); Requires strict anhydrous cond. |
Rh-(S,S)-Et-DuPhos | None (Chiral Ligand) | Toluene/THF | 100-200 psi | High e.e. (>95%); Sensitive to substrate purity |
Reductive amination presents a direct route by coupling 3,4-dichlorobenzaldehyde with ammonia or protected amino equivalents, followed by reduction:
Table 3: Reductive Amination Pathways for (1S)-Isomer Precursors
Strategy | Key Reagents/Enzymes | Chirality Introduction Point | Key Intermediate | Final Reduction/Resolution |
---|---|---|---|---|
Chemical (Henry/Nitro) | Nitromethane, Base; Zn/AcOH or H₂/Cat. | Resolution required post-reduction | 2-Nitro-1-(3,4-dichlorophenyl)ethanol | Racemic amino-alcohol needs resolution |
Biocatalytic (ω-TA) | Engineered ω-Transaminase, Alanine/LDH | Direct asymmetric synthesis | (1S)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol | Optional reduction step may not be needed |
Auxiliary (Sulfinimine) | (S)-tert-Butanesulfinamide, RMgBr | Diastereoselective addition | N-tert-Butanesulfinyl protected amino alcohol | Acidic hydrolysis yields (1S)-enantiomer |
Optimizing reaction media and catalysts is crucial for enhancing yield, selectivity, and sustainability across synthetic routes:
Table 4: Solvent Systems and Their Impact on Synthesis Efficiency
Solvent System | Viscosity (cP) | Key Advantages | Impact on Yield/Selectivity | Reaction Type Best Suited |
---|---|---|---|---|
ChCl:Glycerol (1:2) | ~450 | Biodegradable, enhances enzyme stability | ↑ Yield (Biocatalysis by ~15-20%) | Enzymatic reduction, Transamination |
ChCl:Ethylene Gly (1:2) | ~35 | Lower viscosity, good substrate solubility | ↑ Reaction rate, ↑ Catalyst recyclability | Chemical hydrogenation, Reductive amination |
Solvent-Free | N/A | Minimal waste, high atom economy | ↑↑ Reaction rate, requires precise temp control | Condensation, Multi-component reactions |
Water:Isopropanol (1:1) | ~3.5 | Good solubility balance, biocompatible | Maintains high enzyme activity & e.e. | Whole-cell biocatalysis, Hydrogenation |
Methanol | ~0.55 | Standard for hydrogenation, dissolves H₂ well | Risk of esterification; Can modify e.e. | Catalytic hydrogenation (PtO₂, Pd/C) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: